molecular formula C18H21NO5S B223510 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

Cat. No. B223510
M. Wt: 363.4 g/mol
InChI Key: RPAOXWPIWCWFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide, also known as TAK-700, is a nonsteroidal androgen receptor inhibitor. It was first synthesized in 2004 and has been extensively studied for its potential use in treating prostate cancer.

Mechanism Of Action

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide works by inhibiting the androgen receptor, which is a key driver of prostate cancer growth. By blocking the androgen receptor, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide prevents the cancer cells from receiving the signals they need to grow and divide.

Biochemical And Physiological Effects

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of testosterone and other androgens in the body, which is important for treating prostate cancer. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial for treating other diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide is that it is a potent and selective inhibitor of the androgen receptor, which makes it an attractive candidate for treating prostate cancer. However, one limitation is that it has been shown to have a relatively short half-life in the body, which may limit its effectiveness.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide. One area of interest is in developing more potent and selective inhibitors of the androgen receptor. Another area of interest is in exploring the potential use of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the potential use of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide in other types of cancer, beyond prostate cancer.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide involves several steps, including the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine to form the corresponding sulfonamide. This compound is then further reacted with various reagents to produce the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been extensively studied for its potential use in treating prostate cancer. It has been shown to effectively inhibit the growth of prostate cancer cells in vitro and in vivo. In addition, it has been shown to be effective in reducing serum prostate-specific antigen levels in patients with castration-resistant prostate cancer.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-11-7-16(22-4)12(2)13(3)18(11)25(20,21)19-9-14-5-6-15-17(8-14)24-10-23-15/h5-8,19H,9-10H2,1-4H3

InChI Key

RPAOXWPIWCWFDT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C)OC

Origin of Product

United States

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